

# Application Notes and Protocols: Evenamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Evenamide** (also known as NW-3509) is a novel, orally available small molecule that acts as a selective voltage-gated sodium channel (VGSC) blocker.[1][2][3] It is currently under investigation as an add-on therapy for schizophrenia.[2][4] **Evenamide**'s mechanism of action involves the modulation of glutamate release by inhibiting aberrant sodium channel activity, without affecting basal glutamate levels.[3][4][5][6][7][8] This unique mechanism, distinct from conventional antipsychotics that primarily target dopaminergic and serotonergic pathways, makes it a compound of significant interest for neurological and psychiatric research.[4]

These application notes provide a detailed protocol for the preparation of **evenamide** solutions for use in in vitro assays, along with a summary of its relevant physicochemical properties and a diagram of its proposed signaling pathway.

## Physicochemical and Solubility Data

A summary of key quantitative data for **evenamide** is presented in the table below for easy reference.



| Property               | Value                   | Source |
|------------------------|-------------------------|--------|
| Molecular Formula      | C16H26N2O2              | [1][2] |
| Molecular Weight       | 278.40 g/mol            | [1]    |
| Appearance             | Solid powder            | [1]    |
| Purity                 | >98%                    | [1]    |
| Solubility in DMSO     | 10 mM                   | [1]    |
| 290 mg/mL (1041.70 mM) | [9]                     |        |
| Storage (Powder)       | -20°C for up to 3 years | [9]    |
| Storage (In Solvent)   | -80°C for up to 1 year  | [9]    |

# **Experimental Protocols**Protocol for Preparation of Evenamide Stock Solution

This protocol details the steps for dissolving **evenamide** powder to create a high-concentration stock solution, which can then be serially diluted for various in vitro experiments.

#### Materials:

- Evenamide powder
- · Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (water bath sonicator recommended)
- · Calibrated pipettes and sterile tips

#### Procedure:

• Pre-warming of Solvent: Allow the sterile DMSO to come to room temperature before use.



- Weighing **Evenamide**: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of **evenamide** powder. For example, to prepare a 10 mM stock solution, weigh out 2.784 mg of **evenamide** for every 1 mL of DMSO.
- Initial Dissolution: Add the appropriate volume of room temperature DMSO to the vial containing the evenamide powder.
- Vortexing: Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
- Sonication: To ensure complete dissolution, especially for higher concentrations, sonication is recommended.[9] Place the vial in a water bath sonicator and sonicate for 10-15 minutes. The water in the sonicator should be at room temperature.
- Visual Inspection: After sonication, visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
- Sterile Filtration (Optional but Recommended): For cell-based assays, it is advisable to sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[9]

## **Protocol for Diluting Evenamide for In Vitro Assays**

This protocol describes the process of diluting the high-concentration DMSO stock solution into aqueous cell culture media for use in experiments.

#### Important Considerations:

- Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
- Vehicle Control: Always include a vehicle control in your experiments, which consists of cell
  culture medium with the same final concentration of DMSO as the highest concentration of



evenamide being tested.

#### Procedure:

- Thawing Stock Solution: Thaw a single aliquot of the evenamide stock solution at room temperature.
- Intermediate Dilutions (if necessary): Depending on the desired final concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in sterile DMSO.
- Final Dilution in Culture Medium: Directly add a small volume of the evenamide stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 μM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 μL of stock to 1 mL of medium).
- Mixing: Immediately after adding the evenamide solution to the culture medium, mix thoroughly by gentle pipetting or inverting the tube to prevent precipitation of the compound.
- Application to Cells: Add the final evenamide-containing medium to your cell cultures as per your experimental design.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **evenamide** and a typical experimental workflow for its use in in vitro assays.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bocsci.com [bocsci.com]
- 2. Evenamide Wikipedia [en.wikipedia.org]
- 3. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with evenamide in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 4. Portico [access.portico.org]
- 5. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]
- 7. Newron TRS study 6 months' results: Evenamide substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
- 8. newron.com [newron.com]
- 9. Evenamide | Sodium Channel | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Evenamide for In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#protocol-for-dissolving-evenamide-for-in-vitro-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com